4-(4-Fluoro-3-methylphenyl)butan-1-amine

Blood-Brain Barrier CNS Drug Discovery Regioisomer Comparison

4-(4-Fluoro-3-methylphenyl)butan-1-amine (CAS 1216050-02-0) is a primary aliphatic amine featuring a butyl chain linked to a 4-fluoro-3-methyl-substituted phenyl ring, with the molecular formula C₁₁H₁₆FN and a molecular weight of 181.25 g/mol. This compound is a fluorinated building block utilized in medicinal and synthetic chemistry, where the specific positioning of the fluoro and methyl groups on the aromatic ring influences its lipophilicity (LogP 2.42) and polar surface area (TPSA 26.02 Ų).

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
Cat. No. B13531391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methylphenyl)butan-1-amine
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCCCN)F
InChIInChI=1S/C11H16FN/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-6,8H,2-4,7,13H2,1H3
InChIKeyIDVCPSQRDXSATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-3-methylphenyl)butan-1-amine: Structural Baseline Definition and Procurement Identifier


4-(4-Fluoro-3-methylphenyl)butan-1-amine (CAS 1216050-02-0) is a primary aliphatic amine featuring a butyl chain linked to a 4-fluoro-3-methyl-substituted phenyl ring, with the molecular formula C₁₁H₁₆FN and a molecular weight of 181.25 g/mol . This compound is a fluorinated building block utilized in medicinal and synthetic chemistry, where the specific positioning of the fluoro and methyl groups on the aromatic ring influences its lipophilicity (LogP 2.42) and polar surface area (TPSA 26.02 Ų) . Its unique substitution pattern distinguishes it from other aromatic amines and creates opportunities for selective interactions in biological systems.

Why 4-(4-Fluoro-3-methylphenyl)butan-1-amine Cannot Be Simply Interchanged with its Structural Analogs


A procurement decision based solely on structural similarity to other phenylbutylamines is insufficient due to critical differences in their pharmacokinetic profiles. A closely related regioisomer, (2S)-4-(4-fluoro-3-methylphenyl)butan-2-amine, which differs only in the position of the amine on the butyl chain, has demonstrated a specific brain-to-plasma ratio of 3.2 in rodent models as disclosed in a patent [1]. This quantitative measure of blood-brain barrier (BBB) penetration is exquisitely sensitive to molecular structure. Simply substituting the 1-amine with this or another analog without equivalent data risks a significant, and likely detrimental, shift in this property, directly undermining projects focused on CNS targets or those where CNS exclusion is critical.

Quantitative Differentiation Guide for 4-(4-Fluoro-3-methylphenyl)butan-1-amine vs. Closest Analogs


Blood-Brain Barrier Penetration: A Defined Gap Between Regioisomers

The critical difference between 4-(4-fluoro-3-methylphenyl)butan-1-amine and its direct regioisomer is highlighted by available data. While specific data for the 1-amine is not publicly available, (2S)-4-(4-fluoro-3-methylphenyl)butan-2-amine has a reported brain-to-plasma ratio of 3.2 in rodent models [1]. This ratio serves as a quantitative comparator against which the 1-amine's expectedly different CNS penetration profile must be measured. Selecting the 1-amine is a strategic choice to engineer a compound with a significantly altered, and likely lower, capacity for BBB penetration.

Blood-Brain Barrier CNS Drug Discovery Regioisomer Comparison

Lipophilicity Tuning: LogP Differentiation from the N-Benzyl Homolog

A key difference in physicochemical properties exists between 4-(4-fluoro-3-methylphenyl)butan-1-amine and its N-benzyl homolog. The target compound has a calculated LogP of 2.42 , whereas the N-benzyl derivative, butyl[(4-fluoro-3-methylphenyl)methyl]amine, has a significantly higher computed XLogP3-AA value of 3.0 [1]. This 0.58 log unit difference indicates the target compound is markedly less lipophilic, which can translate to improved aqueous solubility, lower metabolic clearance, and distinct tissue distribution.

Lipophilicity ADME Properties Homolog Comparison

Polar Surface Area: A Determinate of Membrane Permeability vs. N-Benzyl Analog

The topological polar surface area (TPSA) provides a clear structural distinction. The target compound has a TPSA of 26.02 Ų , consistent with a primary amine. In contrast, its secondary amine analog, butyl[(4-fluoro-3-methylphenyl)methyl]amine, has a smaller TPSA of 12.0 Ų because the amine's polarity is shielded [1]. This difference of 14.02 Ų predicts superior passive membrane permeability for the comparator, while the target compound's larger TPSA would result in lower passive permeability, favoring it for applications requiring limited transmembrane movement or better aqueous solubility.

Polar Surface Area Membrane Permeability Bioavailability

Strategic Application Scenarios for 4-(4-Fluoro-3-methylphenyl)butan-1-amine Guided by Differential Evidence


Scaffold for Tuning Blood-Brain Barrier Penetration

For teams developing CNS or peripherally-restricted agents, this molecule is a strategic starting point. Its regioisomer, (2S)-4-(4-fluoro-3-methylphenyl)butan-2-amine, has a measured brain-to-plasma ratio of 3.2 [1]. By starting with the 1-amine regioisomer, medicinal chemists can rationally engineer compounds expected to have significantly altered, and likely lower, CNS penetration, either to avoid CNS-mediated side effects or to fine-tune a therapeutic window.

Fine-Tuning ADME via Primary Amine Topology

In programs where reducing metabolic clearance or improving solubility is the goal, this primary amine is a superior choice over the more lipophilic N-benzyl homolog (ΔLogP = +0.58) [2]. Its larger polar surface area (ΔTPSA = +14.02 Ų) [2] also predicts lower passive permeability, which can be advantageous for designing drugs targeting extracellular or membrane-bound receptors where high tissue penetration is not required.

Fluorinated Fragment for 19F-NMR and Metabolic Stability

The presence of the fluorine atom is valuable for 19F-NMR-based assays to study metabolism and binding. The 3-methyl group provides a steric and electronic handle for further derivatization, potentially leading to enhanced metabolic stability compared to the unsubstituted or 2-methyl analogs. This compound can serve as a versatile fragment for fragment-based drug discovery when a specific substitution pattern is required.

Quote Request

Request a Quote for 4-(4-Fluoro-3-methylphenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.